Technical Whitepaper: 4-[4-(Chloromethyl)benzoyl]morpholine – A Versatile Benzyl Chloride Scaffold
Technical Whitepaper: 4-[4-(Chloromethyl)benzoyl]morpholine – A Versatile Benzyl Chloride Scaffold
This technical guide details the structural and chemical properties of 4-[4-(Chloromethyl)benzoyl]morpholine , a pivotal intermediate in medicinal chemistry.[1]
[1]
Executive Summary
4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4 ) is a bifunctional building block extensively used in drug discovery and organic synthesis.[1] It combines a stable, solubility-enhancing morpholine amide with a highly reactive benzyl chloride electrophile.[1] This dual functionality allows researchers to introduce the morpholine-carbonyl moiety—known for improving pharmacokinetic profiles—into target molecules via nucleophilic substitution at the benzylic position.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[2]
Chemical Identity & Structural Analysis[1][4][5][6][7][8]
The molecule consists of a central benzene ring para-substituted with a chloromethyl group and a morpholine-4-carbonyl group.[1] The electronic interplay between these two substituents defines its reactivity.[1]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | methanone |
| CAS Number | 896871-84-4 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| SMILES | ClCc1ccc(cc1)C(=O)N2CCOCC2 |
| Synonyms | 4-(Chloromethyl)benzoyl morpholine; Morpholin-4-yl-[4-(chloromethyl)phenyl]methanone |
Structural Functionalization
The compound features two distinct chemical environments:[1][3][4]
-
The Electrophilic Handle (Chloromethyl): The benzylic carbon is susceptible to SN2 attack due to the leaving group ability of the chloride and the stabilization of the transition state by the aromatic ring.
-
The Solubilizing Anchor (Morpholine Amide): The amide bond is chemically robust under mild conditions, resisting hydrolysis while providing polarity and hydrogen bond accepting capability (via the morpholine ether oxygen and amide carbonyl).
Figure 1: Functional group analysis highlighting the reactive electrophilic center and the stable solubilizing moiety.[1]
Physicochemical Profile
Understanding the physical state and solubility is critical for assay design and reaction planning.[1]
| Property | Value / Description |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | Estimated:[1][2][5] 85–95 °C (Based on structural analogues) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, Ethyl Acetate. Insoluble in water (unless hydrolyzed). |
| LogP (Calculated) | ~1.8 (Moderate lipophilicity) |
| Stability | Moisture sensitive (benzyl chloride hydrolysis); Stable in dry organic solvents.[1] |
| Reactivity Hazards | Lachrymator (potential); Alkylating agent (handle with care).[1] |
Synthetic Pathways[1][3][6][12]
The primary route to 4-[4-(Chloromethyl)benzoyl]morpholine involves the Schotten-Baumann reaction or standard acylation using 4-(chloromethyl)benzoyl chloride.[1] This method is preferred for its high yield and operational simplicity.[1]
Protocol: Acylation of Morpholine
Reaction: 4-(Chloromethyl)benzoyl chloride + Morpholine + Base → Product + Base[1]·HCl
Reagents:
-
Precursor: 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4)[1][5]
-
Nucleophile: Morpholine (1.0–1.1 equivalents)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Addition: Mix morpholine (1.05 eq) with TEA (1.2 eq) in a separate vessel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction; control temperature < 5 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted morpholine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Figure 2: Synthetic workflow for the generation of the title compound via acid chloride amidation.
Reactivity & Applications in Drug Design[1][3]
The Benzyl Chloride "Warhead"
The chloromethyl group is the primary site of reactivity. It serves as an excellent electrophile for SN2 reactions .[1]
-
Amination: Reaction with primary or secondary amines yields benzylamines.[1]
-
Etherification: Reaction with phenols or alcohols (with base) yields benzyl ethers.[1]
-
Thiolation: Reaction with thiols yields thioethers.[1]
The Morpholine Advantage
In medicinal chemistry, the morpholine ring is often introduced to:
-
Lower LogP: Increase water solubility compared to a phenyl ring.[1]
-
Metabolic Stability: The amide bond is resistant to rapid enzymatic cleavage in plasma.[1]
-
Hydrogen Bonding: The ether oxygen acts as a weak acceptor, potentially interacting with kinase hinge regions or solvent fronts.[1]
Stability Considerations
-
Hydrolysis: The benzyl chloride moiety can slowly hydrolyze to the benzyl alcohol in the presence of water and heat.[1] Store the compound in a desiccator at 4 °C.
-
Thermal Stability: The amide bond is thermally stable, but the compound should not be subjected to temperatures >120 °C without verifying decomposition of the alkyl chloride.
Safety & Handling (SDS Summary)
-
Hazards:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
-
Spill: Neutralize with dilute ammonia or sodium carbonate solution before disposal.[1]
References
-
Sigma-Aldrich. (2024). 4-[4-(Chloromethyl)benzoyl]morpholine Product Data. Merck KGaA.[1]
-
PubChem. (2024).[6] Compound Summary: 4-(Chloromethyl)benzoyl chloride (Precursor).[1][5] National Library of Medicine.[1] [1]
-
Rubino, S., et al. (2004).[7] Amidation of benzoyl chloride with morpholine: Synthetic protocols and characterization. Journal of Inorganic Biochemistry, 98, 2071-2079.[1][7] [1][7]
-
BenchChem. (2024).[1] Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Application Note.
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- 4. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
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